molecular formula C20H13ClN2O4 B3592152 4-CHLORO-3-NITRO-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE

4-CHLORO-3-NITRO-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE

Cat. No.: B3592152
M. Wt: 380.8 g/mol
InChI Key: NVVKTEAZJDRLIB-UHFFFAOYSA-N
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Description

4-CHLORO-3-NITRO-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE is a complex organic compound with the molecular formula C20H13ClN2O4 and a molecular weight of 380.78 g/mol . This compound is characterized by the presence of a chloro group, a nitro group, and a xanthenyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3-NITRO-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chloro group is introduced via chlorination, which can be performed using chlorine gas or other chlorinating agents.

    Amidation: The final step involves the formation of the benzamide by reacting the chloronitrobenzene derivative with 9H-xanthen-9-amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3-NITRO-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the xanthenyl group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 4-AMINO-3-NITRO-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized xanthenyl derivatives.

Scientific Research Applications

4-CHLORO-3-NITRO-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Employed in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-3-NITRO-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-3-NITROBENZAMIDE
  • 4-CHLORO-3-NITRO-N~1~-(9H-CARBAZOL-9-YL)BENZAMIDE
  • 4-CHLORO-3-NITRO-N~1~-(9H-FLUOREN-9-YL)BENZAMIDE

Uniqueness

4-CHLORO-3-NITRO-N~1~-(9H-XANTHEN-9-YL)BENZAMIDE is unique due to the presence of the xanthenyl group, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence or other optical properties.

Properties

IUPAC Name

4-chloro-3-nitro-N-(9H-xanthen-9-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c21-15-10-9-12(11-16(15)23(25)26)20(24)22-19-13-5-1-3-7-17(13)27-18-8-4-2-6-14(18)19/h1-11,19H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVKTEAZJDRLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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